molecular formula C27H33IN2O2 B149337 3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide CAS No. 53213-81-3

3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide

Cat. No. B149337
CAS RN: 53213-81-3
M. Wt: 544.5 g/mol
InChI Key: CDLMLYASVIQVPH-UHFFFAOYSA-M
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Description

The compound 3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide is a benzoxazole derivative, a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves cyclization reactions and can be catalyzed by various reagents. For instance, the synthesis of 2-aryl-1,3-oxazinane derivatives from N-benzyl-2-piperidineethanols was achieved using electrooxidative methods with iodide ions as catalysts . Similarly, the synthesis of 1,2,3-triazolium salts, which share structural similarities with benzoxazoles, was performed using 'click' chemistry and subsequent alkylation with methyl iodide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Benzoxazole derivatives exhibit a range of molecular structures, often characterized by NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives was confirmed using these techniques . The molecular structure of 3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide would likely show similar characteristics, with the benzoxazole rings and the iodide playing key roles in its reactivity and properties.

Chemical Reactions Analysis

Benzoxazole derivatives participate in various chemical reactions. The amination of benzoxazoles, for example, was achieved using tetrabutylammonium iodide as a catalyst under metal-free conditions . The oxidative homocoupling of benzylamines to yield imines was catalyzed by triazolium iodide salts, demonstrating the role of iodide in facilitating electron transfer . These reactions highlight the potential reactivity of the benzoxazole and iodide moieties in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their functional groups. For instance, the introduction of trifluoro and methoxy groups to benzoxazole resulted in compounds sensitive to pH changes and capable of sensing metal cations . Polyamides and polyimides with benzoxazole pendent groups exhibited enhanced solubility and hydrophilicity compared to unmodified polymers . These findings suggest that the physical and chemical properties of 3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide would be similarly influenced by its pentyl and iodide substituents.

Scientific Research Applications

  • Exciton Energy Transfer in Molecular Aggregates : Takayoshi Kobayashi, T. Taneichi, and S. Takasaka (2007) studied a related dye, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium iodide, in the context of molecular aggregates. They found that this dye, when forming H aggregates, can transfer exciton energy to J aggregates. This phenomenon is significant in understanding the electronic states of molecular aggregates and their optically forbidden states (Kobayashi, Taneichi, & Takasaka, 2007).

  • Synthesis of Pyrimido Benzoxazolium Salts : In a different context, B. Riemer and J. Liebscher (1993) synthesized pyrimido[2,1-b]benzoxazolium salts, which are structurally related to the compound . Their research contributes to the broader understanding of the chemical synthesis and properties of benzoxazolium salts (Riemer & Liebscher, 1993).

  • Donnan Potential in Muscle Myofibrils : S. Scordilis, H. Tedeschi, and C. Edwards (1975) explored the fluorescence of a similar dye, CC-6, which is structurally related to the compound of interest. They used this dye to indicate Donnan potentials in rabbit skeletal muscle myofibrils, demonstrating the compound's applicability in biological research (Scordilis, Tedeschi, & Edwards, 1975).

  • Electrooxidative Cyclization in Organic Synthesis : M. Okimoto, K. Ohashi, Haruki Yamamori, S. Nishikawa, M. Hoshi, and Takashi Yoshida (2012) investigated the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group. While not directly studying the compound , their research provides insights into the broader field of organic synthesis techniques that might be relevant (Okimoto et al., 2012).

  • Photoelectric Conversion in Dye-Sensitized Solar Cells : Wenjun Wu, F. Meng, Jing Li, Xingfu Teng, and J. Hua (2009) conducted research on carboxylated cyanine dyes, structurally related to the compound of interest, to improve photoelectric conversion efficiency in dye-sensitized solar cells. This application highlights the potential of such compounds in renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name

(2Z)-3-pentyl-2-[(E)-3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N2O2.HI/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27;/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLMLYASVIQVPH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60031-82-5 (Parent)
Record name Benzoxazolium, 3-pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053213813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dipentyloxacarbocyanine iodide

CAS RN

53213-81-3
Record name 3,3′-Dipentyloxacarbocyanine iodide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazolium, 3-pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053213813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dipentyloxacarbocyanine iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide
Reactant of Route 2
3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide
Reactant of Route 3
3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide
Reactant of Route 4
3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide
Reactant of Route 5
Reactant of Route 5
3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide
Reactant of Route 6
3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide

Q & A

Q1: How does DiOC5(3) interact with cells, and what are the downstream effects?

A1: DiOC5(3) is a lipophilic cationic dye that readily penetrates cell membranes and accumulates primarily in mitochondria due to their negative membrane potential. [, ] This accumulation leads to a change in fluorescence intensity, allowing researchers to monitor mitochondrial membrane potential. [, ]

Q2: What are the specific applications of DiOC5(3) in biological research?

A2: DiOC5(3) is a versatile tool in biological research, utilized for various applications including:

  • Assessing cell viability: DiOC5(3) can distinguish between live and dead cells based on their membrane potential. [, ]
  • Monitoring mitochondrial function: Changes in DiOC5(3) fluorescence intensity can indicate alterations in mitochondrial membrane potential, which is crucial for cellular energy production. [, , ]
  • Studying drug resistance: Researchers use DiOC5(3) to investigate the mechanisms of drug resistance in various cell lines, including cancer cells. [, ]
  • Visualizing cell structures: DiOC5(3) can stain and visualize various cellular structures like keratinocytes, blood vessels, and nerves in skin. []

Q3: Can DiOC5(3) be used to study specific cell types?

A3: Yes, research has shown DiOC5(3) to be effective in distinguishing and counting specific cell types. For instance, it has been successfully used to count lymphocytes in quail whole blood. []

Q4: How does DiOC5(3) contribute to understanding drug mechanisms?

A4: DiOC5(3) has been instrumental in elucidating the mechanism of action of certain drugs. For example, it was used to demonstrate that amphotericin B, an antifungal drug, exerts its effect by permeabilizing the fungal cell membrane. []

Q5: What is the molecular formula and weight of DiOC5(3)?

A5: The molecular formula of DiOC5(3) is C29H35IN2O2, and its molecular weight is 598.5 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of DiOC5(3) under various conditions?

A6: While specific details regarding material compatibility are limited in the provided research, DiOC5(3) is generally used in standard biological buffers and media. It's essential to protect the dye from light to prevent degradation. For specific storage and handling recommendations, refer to the manufacturer's instructions.

Q7: What is known about the toxicity and safety profile of DiOC5(3)?

A7: Information about the long-term toxicity and safety profile of DiOC5(3) is limited in the provided research. As with any laboratory reagent, appropriate safety precautions and handling procedures should be followed.

Q8: What analytical methods are commonly used to characterize and quantify DiOC5(3)?

A8: Flow cytometry is a widely used technique for analyzing cells stained with DiOC5(3). [, , ] This method allows for the rapid analysis of individual cells and the assessment of changes in fluorescence intensity, providing insights into membrane potential and other cellular parameters.

Q9: Are there standardized protocols for using DiOC5(3) in flow cytometry?

A9: While specific protocols may vary depending on the experiment, researchers often optimize staining conditions, including dye concentration and incubation time, to ensure reliable and reproducible results. []

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